molecular formula C23H23NO B286551 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide

Cat. No. B286551
M. Wt: 329.4 g/mol
InChI Key: SPGDKMPRAYYXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, commonly known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

DPA-714 binds to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, a protein that is upregulated in response to cellular stress and inflammation. N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and neurons. The binding of DPA-714 to N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide leads to the activation of downstream signaling pathways that regulate cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurological disorders. In addition, DPA-714 has been shown to modulate microglial activation, which plays a key role in the pathogenesis of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of DPA-714 as a radioligand in PET imaging has several advantages over other imaging modalities, including high sensitivity, high spatial resolution, and non-invasiveness. However, the use of DPA-714 in lab experiments is limited by its high cost, limited availability, and the need for specialized equipment and expertise.

Future Directions

Future research on DPA-714 is focused on improving its selectivity and affinity for N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide, as well as developing alternative imaging agents that can be used in conjunction with DPA-714 to provide a more comprehensive understanding of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in neurological disorders. Additionally, the therapeutic potential of DPA-714 in various neurological disorders is being explored, with a focus on developing novel N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide-targeted therapies that can modulate inflammation and neurodegeneration.

Synthesis Methods

DPA-714 can be synthesized using a multistep procedure involving the condensation of 2-methylbenzoic acid with 2,5-dimethylbenzylamine, followed by N-alkylation with benzyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

DPA-714 has been extensively studied for its use as a radioligand in positron emission tomography (PET) imaging. PET imaging with DPA-714 allows for the visualization and quantification of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide expression in vivo, which can be used to monitor disease progression and treatment response in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)-phenylmethyl]-2-methylbenzamide

InChI

InChI=1S/C23H23NO/c1-16-13-14-18(3)21(15-16)22(19-10-5-4-6-11-19)24-23(25)20-12-8-7-9-17(20)2/h4-15,22H,1-3H3,(H,24,25)

InChI Key

SPGDKMPRAYYXQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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